molecular formula C21H19N3O2S B2522929 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866726-60-5

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2522929
CAS No.: 866726-60-5
M. Wt: 377.46
InChI Key: QVBICCHAXDJTEH-UHFFFAOYSA-N
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Description

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of chromeno[2,3-D]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, a methylphenyl group, and a sulfanylacetamide moiety

Mechanism of Action

Preparation Methods

The synthesis of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the chromeno[2,3-D]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methylphenyl and chromeno derivatives. The sulfanylacetamide moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Its unique chemical properties make it suitable for use in industrial processes, such as the development of new materials or catalysts.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide stands out due to its unique structural features and chemical properties. Similar compounds include:

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-6-8-14(9-7-12)19-23-20-16(21(24-19)27-11-17(22)25)10-15-5-3-4-13(2)18(15)26-20/h3-9H,10-11H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBICCHAXDJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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